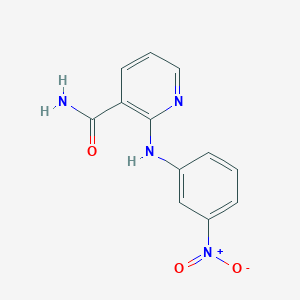

2-{3-Nitroanilino}nicotinamide

Vue d'ensemble

Description

2-{3-Nitroanilino}nicotinamide, commonly known as TTNAN, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs, which are essential coenzymes involved in numerous cellular processes.

Mécanisme D'action

The mechanism of action of TTNAN involves its ability to mimic NAD+ and bind to the catalytic domain of PARP, thereby inhibiting its activity. This results in the accumulation of DNA damage and ultimately leads to cell death. TTNAN has also been shown to induce autophagy, a process by which cells recycle damaged organelles and proteins, leading to a reduction in cancer cell survival.

Biochemical and Physiological Effects:

TTNAN has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, TTNAN has been shown to reduce inflammation and improve insulin sensitivity in obese mice, suggesting potential applications in metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TTNAN is its specificity for PARP, making it a potent inhibitor of this enzyme. However, TTNAN has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, TTNAN can be expensive to synthesize, which may limit its availability for research purposes.

Orientations Futures

There are several potential future directions for the research on TTNAN. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of TTNAN. Another area of interest is the investigation of TTNAN's potential applications in metabolic disorders, such as type 2 diabetes. Additionally, the combination of TTNAN with other chemotherapeutic agents is an area of active research, with the goal of improving cancer treatment outcomes.

Conclusion:

In conclusion, TTNAN is a promising compound with potential applications in cancer research and metabolic disorders. Its mechanism of action involves the inhibition of PARP, leading to the accumulation of DNA damage and cell death. While there are limitations to its use in lab experiments, TTNAN has several advantages, including its specificity for PARP and its ability to sensitize cancer cells to chemotherapy and radiation therapy. Further research is needed to fully explore the potential of TTNAN as a therapeutic agent.

Applications De Recherche Scientifique

TTNAN has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. TTNAN has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

Nom du produit |

2-{3-Nitroanilino}nicotinamide |

|---|---|

Formule moléculaire |

C12H10N4O3 |

Poids moléculaire |

258.23 g/mol |

Nom IUPAC |

2-(3-nitroanilino)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H10N4O3/c13-11(17)10-5-2-6-14-12(10)15-8-3-1-4-9(7-8)16(18)19/h1-7H,(H2,13,17)(H,14,15) |

Clé InChI |

GZFVXWJVRLWUKL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)C(=O)N |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)C(=O)N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine](/img/structure/B215243.png)

![N-(4-chlorobenzoyl)-4-[(2-chlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215244.png)

![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215246.png)

![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215248.png)

![1-ethyl-4-nitro-2-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215252.png)

![{[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B215253.png)

![1-ethyl-4-nitro-2-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole](/img/structure/B215254.png)

![2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)

![1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole](/img/structure/B215259.png)

![5-nitro-3-isobutyl-2-isopropyl-4-[(4-methylphenyl)sulfanyl]-3H-pyrrole](/img/structure/B215261.png)

![({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid](/img/structure/B215262.png)